nAChR Ligand Binding Affinity: Ki Values for 2-Phenyl Pyrrolidine Analogs
In a series of 2-phenyl pyrrolidines evaluated as neuronal nicotinic acetylcholine receptor (nAChR) ligands, substitution on the aryl ring produced Ki values ranging from 46 nM to >10,000 nM [1]. The most potent analog in this series, a 2-phenyl pyrrolidine derivative (Compound 14), exhibited a Ki of 46 nM [1]. While 2-Methyl-2-phenylpyrrolidine itself was not directly tested in this study, the data establish that the 2-phenyl pyrrolidine scaffold is highly sensitive to substitution; even minor structural modifications result in a >200-fold difference in binding affinity. The addition of a 2-methyl group in the target compound is therefore expected to produce a distinct binding profile, making it a valuable probe for exploring nAChR subtype selectivity.
| Evidence Dimension | nAChR Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not directly evaluated |
| Comparator Or Baseline | 2-Phenyl pyrrolidine analog (Compound 14): 46 nM; Other 2-phenyl pyrrolidine analogs: 68 nM, 75 nM, up to >10,000 nM |
| Quantified Difference | Substitution-dependent range: 46 nM to >10,000 nM (≥217-fold difference) |
| Conditions | In vitro competitive binding assay using [³H]-cytisine in rat brain membranes |
Why This Matters
Demonstrates that even small structural changes to the 2-phenyl pyrrolidine core produce dramatic shifts in target engagement, making the 2-methyl-2-phenyl variant a non-interchangeable tool compound for SAR studies.
- [1] Elliott, R. L., Ryther, K. B., Anderson, D. J., Raszkiewicz, J. L., Campbell, J. E., Sullivan, J. P., & Garvey, D. S. (1995). Phenyl pyrrolidine analogues as potent nicotinic acetylcholine receptor (nAChR) ligands. *Bioorganic & Medicinal Chemistry Letters*, 5(5), 425–430. View Source
